molecular formula C5H7BrN2O B3058359 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 89095-36-3

4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B3058359
CAS No.: 89095-36-3
M. Wt: 191.03 g/mol
InChI Key: SEXBVIMNZJKXEY-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic organic compound It belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the bromination of 6-methyl-4,5-dihydropyridazin-3(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydropyridazinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyridazinones.

    Oxidation: Formation of pyridazinone oxides.

    Reduction: Formation of dihydropyridazinone derivatives.

Scientific Research Applications

4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4,5-dihydropyridazin-3(2H)-one: Lacks the bromine atom, leading to different reactivity and biological activity.

    4-Chloro-6-methyl-4,5-dihydropyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    4-Iodo-6-methyl-4,5-dihydropyridazin-3(2H)-one: Contains an iodine atom, which can affect its reactivity and applications.

Uniqueness

4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of the bromine atom, which influences its chemical reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-3-methyl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3-2-4(6)5(9)8-7-3/h4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXBVIMNZJKXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526167
Record name 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89095-36-3
Record name 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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